ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a unique structure combining a cyclopenta[c]pyridazine ring, a piperidine ring, and a piperazine ring
Properties
IUPAC Name |
ethyl 4-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3/c1-2-28-20(27)24-11-9-23(10-12-24)19(26)16-6-4-8-25(14-16)18-13-15-5-3-7-17(15)21-22-18/h13,16H,2-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCDTOMOHIKGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring:
Formation of the piperazine ring:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.
Scientific Research Applications
Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly for its interactions with various biological targets.
Pharmacology: Researchers investigate its effects on different physiological systems and its potential as a drug candidate.
Biochemistry: The compound is used to study enzyme interactions, receptor binding, and other biochemical processes.
Industrial Chemistry: It may be used as an intermediate in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring may exhibit similar pharmacological properties.
Piperazine derivatives: These compounds are often studied for their potential as therapeutic agents and may have similar mechanisms of action.
The uniqueness of this compound lies in its combination of these three ring systems, which can result in unique biological activities and interactions with molecular targets.
Biological Activity
Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate, identified by its CAS number 2097892-81-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N4O3, with a molecular weight of 394.5 g/mol. The compound features a complex structure that incorporates piperazine and pyridazine moieties, which are known for their diverse biological activities.
1. Pharmacological Profile
Recent studies highlight the compound's potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. Inhibitors of MAO are significant in treating neurodegenerative diseases such as Alzheimer's and Parkinson's due to their role in regulating neurotransmitter levels.
Table 1: MAO Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | MAO-B | TBD | TBD |
| T6 (related compound) | MAO-B | 0.013 | 120.8 |
| T3 (related compound) | MAO-B | 0.039 | 107.4 |
Note: TBD indicates that specific data for the compound is not yet available from the reviewed literature.
2. Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. In vitro studies using L929 fibroblast cell lines indicated varying degrees of cytotoxicity among related derivatives.
Table 2: Cytotoxicity Results
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| This compound | 50 | TBD |
| T3 (related compound) | 50 | 0% (complete cell death) |
| T6 (related compound) | 100 | >90% |
These results suggest that while some derivatives exhibit significant cytotoxicity at higher concentrations, this compound may have a more favorable safety profile.
The mechanism through which this compound exerts its biological effects is likely related to its interaction with monoamine oxidase enzymes. Molecular docking studies indicate that the compound binds effectively to the active sites of these enzymes, potentially inhibiting their activity and leading to increased levels of neurotransmitters such as dopamine and serotonin.
Case Studies and Research Findings
Several studies have investigated similar compounds with pyridazine and piperazine structures:
- Study on Pyridazinone Derivatives : A study evaluated various pyridazinone derivatives for their MAO inhibitory activities. The most potent derivatives showed IC50 values in the low micromolar range and were reversible inhibitors of MAO-B .
- Cytotoxicity Assessment : Research on related compounds indicated that structural modifications significantly affected cytotoxicity profiles and selectivity towards MAO-A versus MAO-B .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis involves multi-step organic reactions, typically including:
Core heterocycle formation : Cyclization of precursors (e.g., hydrazines with carbonyl compounds) to generate the cyclopenta[c]pyridazine ring .
Piperidine coupling : Introduction of the piperidine moiety via amide bond formation, often using coupling reagents like EDCI or HOBt .
Piperazine functionalization : Esterification or carboxylation at the piperazine nitrogen, employing ethyl chloroformate under basic conditions .
Reaction optimization requires pH control (6–8) and anhydrous solvents (DMF, THF) to minimize side products .
Q. How can the purity and identity of this compound be confirmed?
Methodological steps include:
- Chromatography : HPLC or GC with UV/Vis detection to assess purity (>95% typical) .
- Spectroscopy :
- 1H/13C NMR : To confirm substituent positions and integration ratios .
- IR : Identification of carbonyl (1650–1750 cm⁻¹) and ester (1250–1300 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
Q. What are the key physicochemical properties to characterize?
Critical parameters include:
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–13) to guide biological assay design .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
- Lipophilicity : Calculated logP values (e.g., using ChemDraw) or experimental shake-flask methods .
Q. What safety protocols are recommended for handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents .
- Storage : In airtight containers at –20°C, away from oxidizers .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Strategies include:
- Temperature modulation : Slow addition of reagents at 0–5°C to control exothermic reactions .
- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts to enhance selectivity .
- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Contradictions in yield data (e.g., 40–80% reported in similar syntheses) may arise from solvent polarity or stoichiometric ratios .
Q. How can structural ambiguities (e.g., regiochemistry) be resolved?
- X-ray crystallography : Single-crystal analysis to confirm absolute configuration .
- 2D NMR : NOESY or COSY to assign spatial proximity of protons in complex ring systems .
- Computational modeling : DFT calculations to compare theoretical and experimental NMR/IR spectra .
Q. What methodologies are used to evaluate biological activity?
- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., for kinases or proteases) .
- Receptor binding studies : Radioligand displacement assays (e.g., with ³H-labeled antagonists) .
- Cellular models : Apoptosis or proliferation assays in cancer cell lines, with EC50 determination .
Q. How can stability under physiological conditions be assessed?
- pH stability profiling : Incubate the compound in buffers (pH 2–10) and monitor degradation via LC-MS .
- Plasma stability tests : Exposure to human or animal plasma at 37°C, followed by half-life calculation .
- Light sensitivity : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .
Q. What strategies are employed for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify the cyclopenta[c]pyridazine or piperazine moieties (e.g., substituent variation) .
- Molecular docking : Screen against target proteins (e.g., PDB structures) to predict binding modes .
- Pharmacophore mapping : Identify critical functional groups using software like Schrodinger’s Phase .
Q. How are contradictions in biological data addressed?
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) .
- Off-target screening : Use panels of unrelated enzymes/receptors to assess selectivity .
- Meta-analysis : Compare results across multiple cell lines or animal models to identify context-dependent effects .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Piperazine Coupling
| Parameter | Optimal Range | Impact on Yield | Evidence Source |
|---|---|---|---|
| Temperature | 0–5°C | Prevents hydrolysis | |
| Solvent | Anhydrous DMF | Enhances solubility | |
| Reaction Time | 12–18 hours | Ensures completion |
Q. Table 2. Common Degradation Pathways
| Condition | Degradation Product | Analytical Method |
|---|---|---|
| Acidic (pH < 3) | Piperazine cleavage | LC-MS |
| Alkaline (pH > 10) | Ester hydrolysis | NMR |
| UV light | Ring-opening | HPLC-PDA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
